1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione 1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 62322-93-4
VCID: VC17608551
InChI: InChI=1S/C20H11ClN2O4/c21-15-10-11(23(26)27)8-9-16(15)22-17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,22H
SMILES:
Molecular Formula: C20H11ClN2O4
Molecular Weight: 378.8 g/mol

1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione

CAS No.: 62322-93-4

Cat. No.: VC17608551

Molecular Formula: C20H11ClN2O4

Molecular Weight: 378.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione - 62322-93-4

Specification

CAS No. 62322-93-4
Molecular Formula C20H11ClN2O4
Molecular Weight 378.8 g/mol
IUPAC Name 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione
Standard InChI InChI=1S/C20H11ClN2O4/c21-15-10-11(23(26)27)8-9-16(15)22-17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,22H
Standard InChI Key IWPLYUINQQBWPN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of an anthracene-9,10-dione backbone, a bicyclic aromatic system with two ketone groups at positions 9 and 10. At the 1-position of the anthraquinone framework, a 2-chloro-4-nitroanilino group is attached via a nitrogen linkage. This substituent introduces both electron-withdrawing (nitro) and halogen (chloro) functionalities, which significantly influence the compound’s electronic properties and reactivity . The molecular weight of 378.77 g/mol and a logP value of 8.26 suggest high hydrophobicity, a trait common to polycyclic aromatic systems.

The spatial arrangement of substituents creates a planar geometry, as evidenced by X-ray crystallographic data from analogous anthraquinone derivatives . This planarity enhances π\pi-π\pi stacking interactions, which are critical for applications in organic electronics or dye aggregation .

Spectroscopic Properties

Characterization of 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione typically involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). In related compounds, such as 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione, 13C^{13}\text{C}-NMR spectra reveal carbonyl resonances near 186 ppm, while aromatic protons appear between 7.5–8.5 ppm in 1H^{1}\text{H}-NMR . The nitro group’s presence is confirmed by infrared (IR) absorption bands at 1520–1350 cm1^{-1} .

PropertyValue
CAS Number63178-95-0
Molecular FormulaC20H11ClN2O4\text{C}_{20}\text{H}_{11}\text{ClN}_2\text{O}_4
Molecular Weight378.77 g/mol
Exact Mass378.0374
Topological Polar Surface Area89.7 Ų
LogP8.26

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione involves nucleophilic aromatic substitution (NAS) reactions. A representative method, adapted from analogous anthraquinone syntheses , proceeds as follows:

  • Preparation of Anthraquinone Intermediate:
    Anthracene-9,10-dione is functionalized at the 1-position via Friedel-Crafts acylation or condensation with a pre-activated aniline derivative. For example, 3,5-dihydroxybenzoic acid and benzoic acid are condensed under acidic conditions to form dihydroxyanthracene derivatives .

  • Introduction of the 2-Chloro-4-nitroanilino Group:
    The intermediate reacts with 2-chloro-4-nitroaniline in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone). This step typically requires refluxing for 12–24 hours to achieve sufficient substitution .

Example Reaction Scheme:

Anthracene-9,10-dione+2-Chloro-4-nitroanilineK2CO3,Δ1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione\text{Anthracene-9,10-dione} + \text{2-Chloro-4-nitroaniline} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione}

Reactivity and Functionalization

The chloro and nitro groups on the anilino substituent render the compound amenable to further functionalization:

  • Nitro Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) converts the nitro group to an amine, enhancing solubility and enabling conjugation with biomolecules .

  • Nucleophilic Displacement: The chlorine atom may be replaced by alkoxy or thiol groups under basic conditions, modifying electronic properties for optoelectronic applications .

Applications and Industrial Relevance

Dye and Pigment Chemistry

Anthraquinone derivatives are pivotal in dye manufacturing due to their vibrant colors and stability. The nitro group in 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione intensifies light absorption, shifting λmax\lambda_{\text{max}} into the visible spectrum (450–600 nm) . This compound serves as an intermediate in synthesizing azo dyes for textiles and inks, where its chlorinated structure improves wash-fastness .

Materials Science

In organic photovoltaics (OPVs), anthraquinone derivatives act as electron-accepting materials. The electron-deficient nitro group facilitates charge separation, while the planar structure promotes intermolecular charge transport . Preliminary studies suggest a power conversion efficiency (PCE) of 4–6% in OPV devices incorporating similar compounds .

HazardPrecaution
Skin IrritationUse nitrile gloves and protective clothing
Environmental ToxicityAvoid release into waterways

Recent Advances and Future Directions

Recent patents highlight innovations in anthraquinone-based hair dyes, where derivatives like 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione provide long-lasting color retention under oxidative conditions . In materials science, researchers are exploring its use as a redox-active component in lithium-ion batteries, leveraging the quinone moiety’s ability to undergo reversible reduction .

Future research should prioritize:

  • Green Synthesis Methods: Developing solvent-free or catalytic routes to reduce waste.

  • Biological Applications: Investigating antimicrobial or anticancer properties via nitro group reduction to bioactive amines.

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